N-Methylhistamine dihydrochloride

Description

The exact mass of the compound Nalpha-Methylhistamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

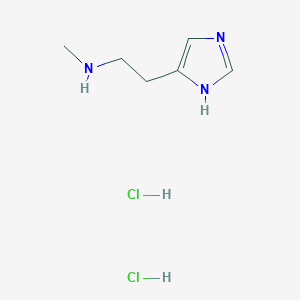

IUPAC Name |

2-(1H-imidazol-5-yl)-N-methylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-7-3-2-6-4-8-5-9-6;;/h4-5,7H,2-3H2,1H3,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUQICXJAMPXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CN=CN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167838 | |

| Record name | N-Methylhistamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16503-22-3 | |

| Record name | N-Methylhistamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylhistamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nα-Methylhistamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N.ALPHA.-METHYLHISTAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6S98U0517 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of N-Methylhistamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-Methylhistamine dihydrochloride (B599025), a significant compound in neuroscience and pharmacology. This document details a robust synthetic route, purification protocols, and characterization data, intended to support researchers in the production of this valuable molecule for laboratory and developmental use.

Introduction

Nα-Methylhistamine is a methylated derivative of histamine (B1213489) that acts as a potent and selective agonist for the histamine H3 receptor.[1] These receptors are primarily located in the central nervous system and play a crucial role in modulating the release of various neurotransmitters. Due to its specific activity, Nα-Methylhistamine is an invaluable tool in the study of neurological processes and the development of therapeutic agents targeting the histaminergic system. This guide outlines a practical and efficient method for its synthesis and purification.

Synthesis of Nα-Methylhistamine Dihydrochloride

The synthesis of Nα-Methylhistamine is effectively achieved through the Eschweiler-Clarke reaction, a well-established method for the methylation of primary amines.[2][3][4][5] This reductive amination procedure utilizes formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. A key advantage of this reaction is its ability to selectively produce tertiary amines from primary amines without the formation of quaternary ammonium (B1175870) salts.[3]

Synthesis Pathway

The synthesis proceeds in a one-pot reaction where histamine is converted to Nα-Methylhistamine, which is then isolated as its dihydrochloride salt.

Experimental Protocol: Eschweiler-Clarke Methylation of Histamine

This protocol is adapted from general procedures for the Eschweiler-Clarke reaction.[2][3][6]

Materials:

-

Histamine dihydrochloride

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethanol

-

Diethyl ether

Procedure:

-

Preparation of Histamine Free Base: In a round-bottom flask, dissolve histamine dihydrochloride in a minimum amount of water. Cool the solution in an ice bath and add a concentrated solution of sodium hydroxide with stirring until the pH is strongly basic (pH > 11). Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain histamine free base as an oil.

-

Methylation Reaction: To the histamine free base in a round-bottom flask, add an excess of formic acid and a 37% aqueous solution of formaldehyde. The molar ratio of histamine to formaldehyde to formic acid should be approximately 1:2.2:3.6.

-

Reaction Conditions: Heat the reaction mixture at 80-100°C for 18-24 hours. The reaction should be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: After cooling to room temperature, carefully add concentrated hydrochloric acid to the reaction mixture to neutralize the excess formic acid and formaldehyde. Evaporate the mixture to dryness under reduced pressure.

-

Isolation of Crude Product: The resulting residue contains the crude Nα-Methylhistamine dihydrochloride.

Purification of Nα-Methylhistamine Dihydrochloride

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is a highly effective method for this purpose.

Purification Workflow

References

- 1. High affinity histamine binding site is the H3 receptor: characterization and autoradiographic localization in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. synarchive.com [synarchive.com]

- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to N-Methylhistamine Dihydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhistamine dihydrochloride (B599025) is a crucial molecule in histamine-related research, primarily recognized for its potent agonist activity at the histamine (B1213489) H3 receptor. This technical guide provides a comprehensive overview of its chemical properties, structure, and its role in experimental pharmacology. The document includes detailed tables of its physicochemical properties, experimental protocols for its analysis, and visualizations of its primary signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and neuroscience.

Chemical Properties and Structure

N-Methylhistamine dihydrochloride is the salt form of N-Methylhistamine, a methylated derivative of histamine. The dihydrochloride salt enhances its stability and solubility in aqueous solutions, making it suitable for experimental use.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | N-Methyl-1H-imidazole-4-ethanamine dihydrochloride | [1][2] |

| Synonyms | Nα-Methylhistamine dihydrochloride, NAMH dihydrochloride | [2][3] |

| CAS Number | 16503-22-3 | |

| Molecular Formula | C₆H₁₁N₃·2HCl | |

| Molecular Weight | 198.09 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 173-176 °C | |

| Solubility | Soluble in water | [3] |

| pKa | Data not readily available | |

| Storage | Desiccate at room temperature. For solutions, store at -20°C for up to one month or -80°C for up to six months. | [3] |

Structural Information

The chemical structure of N-Methylhistamine consists of an imidazole (B134444) ring attached to an ethylamine (B1201723) chain, with a methyl group on the terminal amine. The dihydrochloride form indicates that two molecules of hydrogen chloride have formed salts with the basic nitrogen atoms.

Chemical Structure:

Spectral Data

Detailed spectral data for this compound is not widely published. However, based on its structure, the expected spectral characteristics are as follows:

-

¹H NMR: Signals corresponding to the methyl protons, the two methylene (B1212753) groups of the ethyl chain, and the protons on the imidazole ring.

-

¹³C NMR: Resonances for the methyl carbon, the two methylene carbons, and the three carbons of the imidazole ring.

-

IR Spectroscopy: Characteristic peaks for N-H, C-H, C=N, and C-N stretching and bending vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the free base (C₆H₁₁N₃) at m/z 125.10, with fragmentation patterns characteristic of the ethylamine side chain and imidazole ring.

Biological Activity and Signaling Pathways

N-Methylhistamine is a potent agonist at histamine receptors, with a particular preference for the H3 receptor. It also exhibits agonist properties at the H4 receptor.

Histamine H3 Receptor Agonism

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[4] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[4] It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine (B1211576), norepinephrine, and serotonin.[4]

Signaling Pathway

Activation of the H3 receptor by an agonist like N-Methylhistamine initiates a signaling cascade through its coupling to the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] The βγ-subunits of the G protein can also modulate other downstream effectors, such as ion channels. Additionally, H3 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[5]

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving this compound. These protocols are based on established techniques and should be optimized for specific experimental conditions.

Synthesis and Purification

A detailed, readily available protocol for the chemical synthesis of N-alpha-methylhistamine is not prevalent in the literature, with many studies referencing enzymatic synthesis.[6] A general approach for the synthesis of similar histamine derivatives involves the decarboxylation of a corresponding amino acid precursor followed by purification.

Purification by Recrystallization (General Procedure):

-

Dissolve the crude this compound product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

-

If the solution is colored, treat with activated charcoal and filter hot.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Analytical Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

This method is adapted from procedures for analyzing histamine and its metabolites.[7][8]

-

Mobile Phase: Prepare a suitable mobile phase, for example, a buffer solution (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., acetonitrile). The pH should be optimized for the separation.

-

Column: Use a reverse-phase C18 column.

-

Detection: UV detection at a wavelength of approximately 210-220 nm is suitable for the imidazole ring.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase.

-

Injection: Inject a defined volume of the sample onto the HPLC system.

-

Analysis: The retention time and peak area are used for identification and quantification against a standard curve.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive detection of N-Methylhistamine, often requiring derivatization.[1][9][10]

-

Derivatization: React the N-Methylhistamine sample with a derivatizing agent (e.g., a silylating agent like BSTFA) to increase its volatility.

-

GC Column: Use a capillary column appropriate for amine analysis (e.g., a non-polar or medium-polarity column).

-

Temperature Program: Develop a temperature gradient to ensure good separation of the derivatized analyte from other components.

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification. The fragmentation pattern will be characteristic of the derivatized N-Methylhistamine.

In Vitro Radioligand Binding Assay

This protocol is a generalized procedure for a competitive binding assay to determine the affinity of a test compound for the H3 receptor using radiolabeled N-Methylhistamine.

In Vivo Microdialysis

This protocol outlines a general procedure for in vivo microdialysis to measure the effect of N-Methylhistamine on neurotransmitter release in a specific brain region of an anesthetized animal.[11][12][13]

-

Probe Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., the hypothalamus).

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate.

-

Baseline Collection: Collect several baseline dialysate samples to establish the basal neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., systemically or through the microdialysis probe).

-

Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.

-

Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using a sensitive analytical technique like HPLC with electrochemical or fluorescence detection.

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is an indispensable tool for research into the histamine H3 receptor and its role in the central nervous system. Its potent and selective agonist activity allows for the detailed investigation of H3 receptor-mediated signaling and its physiological consequences. This technical guide provides a foundational understanding of its chemical properties and experimental applications, serving as a valuable resource for the scientific community. Further research to fully characterize its spectral properties and develop detailed synthetic protocols would be beneficial.

References

- 1. Analysis of N(alpha)-methylhistamine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Na-Methylhistamine solid 16503-22-3 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N pi-methylhistamine and N alpha-methylhistamine by purified rabbit lung indolethylamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous Determination of Histamine and Nτ-Methylhistamine with High-Performance Liquid Chromatography Using Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid and simple determination of histamine-N-methyl transferase activity by high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. Analysis of histamine and N tau-methylhistamine in plasma by gas chromatography-negative ion-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methylhistamine Dihydrochloride: A Technical Guide to its Mechanism of Action on H3 and H4 Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Methylhistamine, a methylated derivative of histamine (B1213489), serves as a critical pharmacological tool for elucidating the complex roles of the histamine H3 (H3R) and H4 (H4R) receptors. As a potent agonist, its primary utility lies in the selective activation of these G protein-coupled receptors (GPCRs), enabling detailed investigation of their downstream signaling cascades and physiological functions. This technical guide provides an in-depth analysis of the mechanism of action of N-Methylhistamine dihydrochloride (B599025) at H3 and H4 receptors. It consolidates quantitative binding and functional data, outlines detailed experimental protocols for receptor characterization, and presents visual diagrams of the associated signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers in pharmacology and drug development engaged in the study of the histaminergic system.

Introduction to N-Methylhistamine and Target Receptors

N-Methylhistamine (specifically, the more potent enantiomer, (R)-α-methylhistamine, and the related compound Nα-methylhistamine) is a high-affinity agonist for the H3 receptor and a less potent, but still effective, agonist for the H4 receptor.[1][2] Both H3R and H4R are members of the G protein-coupled receptor superfamily and are primarily coupled to the Gαi/o family of G proteins.[3][4]

-

Histamine H3 Receptor (H3R): Predominantly expressed in the central nervous system (CNS), H3Rs function as presynaptic autoreceptors on histaminergic neurons, inhibiting histamine synthesis and release.[3][5] They also act as heteroreceptors on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[3][5] This positions H3R as a key regulator of diverse CNS functions and a promising therapeutic target for neurological disorders.[6]

-

Histamine H4 Receptor (H4R): The H4R is highly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, basophils, and T cells.[4][7] Its activation is critically involved in mediating immune responses, inflammation, and chemotaxis, making it an attractive target for inflammatory and allergic diseases.[4][7][8]

Due to the structural similarities in the binding sites of H3R and H4R, many ligands exhibit affinity for both receptors.[8] N-Methylhistamine's distinct affinity profile makes it an invaluable tool for differentiating the functions of these two important receptors.

Mechanism of Action and Signaling Pathways

Action on Histamine H3 Receptor

As a potent agonist, N-Methylhistamine binds to and activates the H3R, which is constitutively active and coupled to Gαi/o proteins.[9][10] This activation initiates multiple downstream signaling events:

-

Inhibition of Adenylyl Cyclase: The primary pathway involves the Gαi/o-mediated inhibition of adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to decreased intracellular cAMP levels.[3][9] The reduction in cAMP subsequently lowers the activity of protein kinase A (PKA) and the phosphorylation of the cAMP-responsive element-binding protein (CREB).[9][11]

-

Modulation of MAP Kinase and PI3K/Akt Pathways: H3R stimulation also activates the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[3][9][12] Activation of PI3K leads to the phosphorylation and activation of Akt (also known as protein kinase B), which in turn can inactivate pro-apoptotic proteins like glycogen (B147801) synthase kinase 3β (GSK-3β).[3][9]

-

Regulation of Ion Channels and Neurotransmitter Release: The Gβγ subunits dissociated from the activated G-protein can interact with and inhibit N- and P-type voltage-gated calcium channels.[3][5] This reduction in calcium influx into the presynaptic terminal is a key mechanism by which H3R activation inhibits the release of histamine and other neurotransmitters.[5][6]

Action on Histamine H4 Receptor

N-Methylhistamine also functions as a full agonist at the H4R, albeit with lower affinity compared to the H3R.[1] Similar to the H3R, the H4R couples to Gαi/o proteins, initiating signaling cascades that are central to its role in immunomodulation.[4][8]

-

Inhibition of Adenylyl Cyclase: H4R activation leads to Gαi/o-mediated inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4][13]

-

Calcium Mobilization: H4R activation can induce a sustained mobilization of intracellular calcium, a key second messenger in immune cell activation and degranulation.[13][14]

-

Actin Polymerization and Chemotaxis: A hallmark of H4R signaling is the Gβγ-mediated activation of Phospholipase C (PLC). This leads to actin polymerization, resulting in cell shape changes and chemotaxis, which is the directed migration of immune cells like eosinophils and mast cells to sites of inflammation.[4][14]

-

MAP Kinase Activation: The H4R signaling pathway also involves the activation of the MAPK cascade, which plays a role in regulating the expression of inflammatory genes.[4][15]

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of N-Methylhistamine and the endogenous ligand, histamine, at H3 and H4 receptors. Values can vary based on experimental conditions, species, and receptor isoforms.

Table 1: Ligand Binding Affinities (Ki, nM) at H3 and H4 Receptors

| Compound | Receptor | Species | Radioligand Used | Ki (nM) | Reference(s) |

| Nα-Methylhistamine | H3 | Rat | [3H]-Nα-methylhistamine | ~2 (Kd) | [16][17] |

| Nα-Methylhistamine | H3 | Human | [3H]Nα-methylhistamine | Nanomolar range | [1] |

| Histamine | H3 | Rat | [3H]-Histamine | ~8 (Kd) | [16] |

| Histamine | H3 | Human | [3H]Nα-methylhistamine | 8 | [18] |

| Nα-Methylhistamine | H4 | Human | - | ~20-fold lower affinity than at H3R | [1] |

| (R)-α-Methylhistamine | H4 | - | - | >200-fold selectivity for H3R over H4R | [2] |

| Histamine | H4 | Human | - | - | - |

Table 2: Ligand Functional Potencies (EC50, nM) at H3 and H4 Receptors

| Compound | Receptor | Assay Type | Species | pEC50 | EC50 (nM) | Reference(s) |

| (R)-α-Methylhistamine | H3 | Inhibition of Neurotransmitter Release | Guinea-Pig | 7.76 | ~17.4 | [17] |

| Nα-Methylhistamine | H3 | Inhibition of Neurotransmitter Release | Guinea-Pig | 7.90 | ~12.6 | [17] |

| (R)-α-Methylhistamine | H4 | Eosinophil Shape Change | - | - | 66 | [2] |

| 4-Methylhistamine | H4 | GTPγS Binding | Human | 7.4 | ~40 | [19] |

| 4-Methylhistamine | H4 | GTPγS Binding | Rat | 5.6 | ~2512 | [19] |

| 4-Methylhistamine * | H4 | GTPγS Binding | Mouse | 5.8 | ~1585 | [19] |

*Note: 4-Methylhistamine is a related, highly selective H4R agonist often used in functional studies.[19]

Detailed Experimental Protocols

Characterizing the interaction of N-Methylhistamine with H3 and H4 receptors involves a suite of in vitro assays. Below are detailed protocols for three fundamental experiments.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of N-Methylhistamine by measuring its ability to displace a known radiolabeled ligand from the target receptor.

-

Objective: To determine the inhibitory constant (Ki) of N-Methylhistamine for H3R or H4R.

-

Principle: Unlabeled N-Methylhistamine competes with a constant concentration of a high-affinity radioligand (e.g., [3H]Nα-methylhistamine for H3R) for binding to receptors in a cell membrane preparation. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.[17][18]

-

Materials:

-

Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human H3 or H4 receptor.[18]

-

Radioligand: [3H]Nα-methylhistamine (for H3R) or [3H]-Histamine (for H4R).

-

Test Compound: N-Methylhistamine dihydrochloride, serially diluted.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 10 µM Thioperamide or Clobenpropit).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[20]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[20]

-

96-well filter plates (GF/C or similar).

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Compound Plating: Add 25 µL of assay buffer, serially diluted N-Methylhistamine, or the non-specific binding control to the wells of a 96-well plate.

-

Radioligand Addition: Add 25 µL of the radioligand (e.g., [3H]Nα-methylhistamine at a final concentration of ~2-3 nM) to all wells.[21][22]

-

Membrane Addition: Add 50 µL of the cell membrane preparation (5-10 µg protein/well) to initiate the binding reaction.

-

Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[22]

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (counts in the presence of excess unlabeled ligand) from total binding (counts with no competitor).

-

Plot the percentage of specific binding against the log concentration of N-Methylhistamine.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of N-Methylhistamine that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: GTPγS Binding Assay

This functional assay directly measures the activation of Gαi/o proteins following receptor stimulation by an agonist.

-

Objective: To determine the potency (EC50) and efficacy of N-Methylhistamine in activating G-proteins coupled to H3R or H4R.

-

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS or a europium-labeled GTP (Eu-GTP), which binds to the activated Gα subunit. The amount of bound GTPγS is a direct measure of receptor activation.[10][23]

-

Materials:

-

Cell Membranes: From cells expressing H3R or H4R.

-

GTP Analog: [35S]GTPγS or Eu-GTP.

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 0.1% BSA.[10]

-

Non-specific Binding Control: 10 µM unlabeled GTPγS.

-

Filtration apparatus or time-resolved fluorescence reader (for Eu-GTP).

-

-

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes (5-15 µ g/well ), assay buffer, and serially diluted N-Methylhistamine.[24]

-

Pre-incubation: Incubate for 15 minutes at 30°C.[10]

-

Initiation: Add the GTP analog (e.g., [35S]GTPγS to a final concentration of ~0.1-0.5 nM) to start the reaction.[10]

-

Incubation: Incubate for 30-60 minutes at 30°C.[10]

-

Termination and Detection:

-

-

Data Analysis:

-

Subtract non-specific binding from all values.

-

Plot the amount of bound GTPγS (or fluorescence signal) against the log concentration of N-Methylhistamine.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum effect/efficacy).

-

Protocol 3: cAMP Accumulation Assay

This is a downstream functional assay that measures the consequence of Gαi/o activation: the inhibition of cAMP production.

-

Objective: To determine the potency (EC50) of N-Methylhistamine in inhibiting adenylyl cyclase activity.

-

Principle: H3R and H4R are coupled to Gαi/o, which inhibits adenylyl cyclase. To measure this inhibition, cAMP production is first stimulated using an agent like forskolin (B1673556). The ability of an agonist like N-Methylhistamine to reduce this stimulated cAMP level is then quantified.[26][27]

-

Materials:

-

Whole Cells: CHO-K1 or HEK293 cells stably expressing H3R or H4R.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Test Compound: this compound, serially diluted.

-

Assay Buffer/Medium: HBSS or CO2-independent medium.

-

cAMP Detection Kit: HTRF, AlphaScreen, or GloSensor-based kits are common.[28][29][30]

-

384-well assay plates.

-

-

Procedure:

-

Cell Plating: Seed cells into a 384-well plate and allow them to attach overnight.[10]

-

Compound Addition: Remove culture medium and add serially diluted N-Methylhistamine to the wells. Incubate for 15-30 minutes at 37°C.

-

Stimulation: Add forskolin (at a concentration that gives ~80% of its maximal response, e.g., 1-10 µM) to all wells except the negative control.[27]

-

Incubation: Incubate for an additional 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions. This typically involves adding detection reagents and reading the plate on a suitable plate reader (e.g., for fluorescence or luminescence).[28][30]

-

-

Data Analysis:

-

Convert the raw signal (e.g., HTRF ratio) to cAMP concentration using a standard curve.[29]

-

Plot the cAMP concentration against the log concentration of N-Methylhistamine.

-

Fit the data to a sigmoidal dose-response (log[agonist] vs. response) curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

-

Conclusion

This compound is an indispensable agonist for probing the function of histamine H3 and H4 receptors. Its potent agonism at the H3 receptor allows for detailed study of its role in neuromodulation, while its activity at the H4 receptor facilitates investigation into immunomodulatory processes. A thorough understanding of its binding kinetics, functional potency, and the signaling pathways it activates is crucial for researchers aiming to develop selective therapeutic agents targeting the histaminergic system. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for the precise pharmacological characterization of H3R and H4R and the screening of novel drug candidates.

References

- 1. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.tocris.com [resources.tocris.com]

- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. scispace.com [scispace.com]

- 12. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functional characterization of histamine H4 receptor on human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High affinity histamine binding site is the H3 receptor: characterization and autoradiographic localization in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. apexbt.com [apexbt.com]

- 20. benchchem.com [benchchem.com]

- 21. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. walshmedicalmedia.com [walshmedicalmedia.com]

- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. resources.revvity.com [resources.revvity.com]

- 28. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. resources.revvity.com [resources.revvity.com]

The Biological Role of N-Methylhistamine in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhistamine (NMH), a primary metabolite of histamine (B1213489), has long been considered an inactive byproduct of histamine degradation in the central nervous system (CNS). However, its stable nature and quantifiable presence in brain tissue and cerebrospinal fluid have positioned it as a critical biomarker for monitoring the activity of the brain's histaminergic system. This technical guide provides a comprehensive overview of the biological role of NMH in the CNS, delving into its synthesis, metabolism, and its indirect influence on neuronal function through its relationship with histamine. We present quantitative data on histamine and NMH levels, histamine receptor binding affinities, and the effects of histamine on neuronal activity. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are also provided to support further research in this area.

Introduction

Histamine is a well-established neurotransmitter in the central nervous system, originating from a discrete population of neurons in the tuberomammillary nucleus (TMN) of the hypothalamus that project throughout the brain[1]. It plays a crucial role in regulating a wide array of physiological functions, including the sleep-wake cycle, arousal, cognition, and appetite[1][2]. The inactivation of histamine in the CNS is primarily carried out by the enzyme Histamine N-methyltransferase (HNMT), which catalyzes the methylation of histamine to form N-tele-methylhistamine (NMH or tele-methylhistamine)[3][4][5]. While NMH itself is considered biologically inactive at histamine receptors, its concentration in various brain regions directly reflects the turnover of neuronal histamine[3][4]. Consequently, understanding the dynamics of NMH is paramount for researchers and drug development professionals targeting the histaminergic system for therapeutic intervention in various neurological and psychiatric disorders.

Synthesis and Metabolism of N-Methylhistamine

The metabolic pathway of histamine in the CNS is a two-step process initiated by HNMT.

-

Synthesis of N-Methylhistamine: Histamine, released into the synaptic cleft, is taken up by both neurons and glial cells[4]. Inside the cell, HNMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the tele-nitrogen of the imidazole (B134444) ring of histamine, yielding N-Methylhistamine and S-adenosyl-L-homocysteine[5].

-

Metabolism of N-Methylhistamine: NMH is subsequently metabolized by monoamine oxidase B (MAO-B) to N-tele-methylimidazoleacetic acid (t-MIAA), which is the final inactive metabolite excreted from the brain[4].

This metabolic cascade is the principal route for histamine inactivation within the CNS, as the alternative pathway involving diamine oxidase (DAO) is largely absent in the brain[3].

Metabolism of Histamine in the CNS.

Quantitative Data

N-Methylhistamine and Histamine Levels in the Brain

Quantitative analysis of NMH and histamine across different brain regions provides insights into the regional activity of the histaminergic system. The following table summarizes available data from rodent studies. Data for human brain regions is limited in the current literature.

| Brain Region | N-Methylhistamine (ng/g tissue) | Histamine (ng/g tissue) | Species | Reference |

| Hypothalamus | 177 | ~100-200 | Rat | [6] |

| Neocortex | ~50 | ~20-40 | Rat | [6] |

| Hippocampus | ~40 | ~15-30 | Rat | [6] |

| Thalamus | ~35 | ~15-25 | Rat | [6] |

| Caudate Nucleus | ~25 | ~10-20 | Rat | [6] |

| Midbrain | ~15 | ~5-15 | Rat | [6] |

| Medulla-Pons | 9.5 | ~5-10 | Rat | [6] |

| Cerebellum | ~10 | ~5-10 | Rat | [6] |

| Whole Brain | Low concentrations | Low concentrations | Mouse | [7] |

Histamine Receptor Binding Affinities

While NMH itself is not a significant ligand for histamine receptors, the action of its parent compound, histamine, is mediated by four G-protein coupled receptors: H1, H2, H3, and H4. The binding affinities (Ki) of histamine and various antagonists are crucial for understanding the pharmacology of the histaminergic system.

| Receptor | Ligand | Ki (nM) | Species/Tissue | Reference |

| H1 Receptor | Histamine | ~13,500 | Human (recombinant) | [8] |

| Mepyramine | 1.3 | Rodent Brain | [9] | |

| Cetirizine | 6 | Human (recombinant) | [10] | |

| Levocetirizine | 3 | Human (recombinant) | [10] | |

| Emedastine | 1.3 | Rodent Brain | [9] | |

| H2 Receptor | Histamine | - | - | - |

| Cimetidine | - | - | - | |

| Ranitidine | - | - | - | |

| Tiotidine | - | Rodent Brain | [9] | |

| H3 Receptor | Histamine | - | - | - |

| (R)-α-methylhistamine | - | - | - | |

| Thioperamide | - | - | - | |

| N-methylhistamine | - | Rodent Brain | [9] |

Note: Ki values can vary depending on the experimental conditions.

Effects of Histamine on Neuronal Activity

Histamine modulates neuronal excitability, with effects varying by brain region and neuronal subtype.

| Brain Region | Neuronal Type | Histamine Concentration | Effect on Firing Rate | Receptor(s) Implicated | Reference |

| Insular Cortex | Pyramidal Cells | 30 µM | Increased frequency of repetitive firing | H2 | [11] |

| Hippocampus (CA1) | Pyramidal Cells | 1-10 µM | Long-lasting increase | H1 and H2 | [12] |

| Hippocampus (CA3) | Pyramidal Cells | - | Increase in action potential discharge | - | [13] |

| Prefrontal Cortex | Fast-spiking Interneurons | - | Excitation (additive gain change) | H1 and H2 | [1][14][15][16][17] |

| Prefrontal Cortex | Pyramidal Cells | - | Indirect inhibition (divisive gain change) | - | [1][14][15][16][17] |

| Thalamus (anterior and intralaminar) | - | - | Predominantly reduced | H1 or H2 | [18] |

| Striatum | - | - | Mainly activated | H1 or H2 | [18] |

Key Signaling Pathways

Histamine exerts its effects in the CNS through three main receptor subtypes: H1, H2, and H3.

H1 Receptor Signaling (Gq-coupled)

The H1 receptor is coupled to a Gq protein, and its activation leads to the stimulation of phospholipase C (PLC)[11][19][20]. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream effects that generally increase neuronal excitability[19][20].

H1 Receptor Signaling Pathway.

H2 Receptor Signaling (Gs-coupled)

The H2 receptor is coupled to a Gs protein, which activates adenylyl cyclase (AC)[6][21]. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including ion channels, leading to changes in neuronal excitability, often an increase[6][10][21][22][23].

H2 Receptor Signaling Pathway.

H3 Receptor Signaling (Gi/o-coupled)

H3 Receptor Signaling Pathway.

Experimental Protocols

Histamine N-Methyltransferase (HNMT) Radiometric Assay

This assay measures the activity of HNMT by quantifying the formation of radiolabeled N-Methylhistamine from histamine and a radiolabeled methyl donor.

Materials:

-

Brain tissue homogenate

-

Phosphate (B84403) buffer (pH 7.8)

-

Histamine

-

S-(5'-adenosyl)-L-methionine (SAM)

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

Borate (B1201080) buffer (2.5 M)

-

Scintillation fluid

-

Test compounds (inhibitors/activators)

Procedure:

-

Tissue Preparation: Homogenize brain tissue in cold phosphate buffer and centrifuge to obtain the supernatant containing HNMT.

-

Pre-incubation: In a microcentrifuge tube, pre-incubate the enzyme preparation (e.g., 0.025 µg/ml) with the test compound or vehicle in phosphate buffer for 15 minutes at 37°C[26].

-

Reaction Initiation: Start the reaction by adding a mixture of histamine (e.g., 20 µM), SAM (e.g., 1.4 µM), and [³H]-SAM (e.g., 0.014 µM)[26].

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C[26].

-

Reaction Termination: Stop the reaction by adding 2.5 M borate buffer[26].

-

Separation: Separate the radiolabeled product, [³H]N-methylhistamine, from the unreacted [³H]-SAM. This can be achieved by solvent extraction or column chromatography[26][27].

-

Quantification: Add an aliquot of the separated product to scintillation fluid and measure the radioactivity using a scintillation counter. The amount of [³H]N-methylhistamine formed is proportional to the HNMT activity.

HNMT Radiometric Assay Workflow.

N-Methylhistamine Competitive ELISA

This immunoassay quantifies the concentration of NMH in a sample.

Principle: This is a competitive assay where NMH in the sample competes with a fixed amount of labeled NMH for a limited number of antibody binding sites. The amount of bound labeled NMH is inversely proportional to the concentration of NMH in the sample.

General Protocol:

-

Coating: Microplate wells are pre-coated with an anti-NMH antibody.

-

Sample/Standard Incubation: Add standards of known NMH concentrations and unknown samples to the wells. Then, add a fixed amount of enzyme-labeled NMH (conjugate) to each well. Incubate to allow competition for antibody binding[7][19][21][28][29][30].

-

Washing: Wash the wells to remove unbound sample and conjugate[7][19][21][28][29][30].

-

Substrate Addition: Add a substrate that is converted by the enzyme on the conjugate into a colored product[7][19][21][28][29][30].

-

Color Development: Incubate to allow color development.

-

Stopping the Reaction: Add a stop solution to halt the color development[19][21].

-

Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of NMH in the samples by interpolating their absorbance values on the standard curve.

Conclusion

N-Methylhistamine, as the primary and sole metabolite of histamine in the CNS, serves as an indispensable tool for probing the intricacies of the brain's histaminergic system. Although biologically inactive itself, its levels provide a reliable index of histamine turnover and neuronal activity. For researchers and drug development professionals, the quantification of NMH offers a valuable endpoint for assessing the efficacy of compounds targeting histamine receptors or metabolism. The methodologies and data presented in this guide provide a solid foundation for further investigations into the role of the histaminergic system in health and disease, paving the way for the development of novel therapeutics for a range of neurological and psychiatric conditions.

References

- 1. Histamine Release in the Prefrontal Cortex Excites Fast-Spiking Interneurons while GABA Released from the Same Axons Inhibits Pyramidal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine in neurotransmission and brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine N-Methyltransferase in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 6. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 7. bosterbio.com [bosterbio.com]

- 8. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 12. Long-term increase of hippocampal excitability by histamine and cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Histamine modulates reactivity of hippocampal CA3 neurons to afferent stimulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Histamine Release in the Prefrontal Cortex Excites Fast-Spiking Interneurons while GABA Released from the Same Axons Inhibits Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jneurosci.org [jneurosci.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. SMPDB [smpdb.ca]

- 21. researchgate.net [researchgate.net]

- 22. Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Coupling to Gs and G(q/11) of histamine H2 receptors heterologously expressed in adult rat atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Histamine H3-receptor signaling in the heart: possible involvement of Gi/Go proteins and N-type Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 27. A new radioenzymatic assay for histamine using purified histamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mabtech.com [mabtech.com]

- 29. assaygenie.com [assaygenie.com]

- 30. assaygenie.com [assaygenie.com]

N-Methylhistamine: An In-depth Technical Guide on the Endogenous Metabolite of Histamine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine (B1213489), a biogenic amine synthesized from the amino acid L-histidine, is a critical signaling molecule involved in a wide array of physiological and pathological processes. Its functions range from mediating allergic and inflammatory responses to regulating gastric acid secretion and acting as a neurotransmitter in the central nervous system (CNS).[1] The biological actions of histamine are terminated through two primary metabolic pathways: oxidative deamination by diamine oxidase (DAO) and methylation by histamine N-methyltransferase (HNMT).[2][3] This guide focuses on the latter pathway, providing a detailed examination of N-Methylhistamine (NMH), the direct product of histamine methylation, and its significance in biochemistry, physiology, and clinical diagnostics.

N-Methylhistamine (also known as 1-methylhistamine (B192778) or Nτ-methylhistamine) serves as a major and stable metabolite of histamine.[4][5] Due to its longer half-life compared to the parent compound, NMH is considered a more reliable biomarker for assessing systemic histamine release and mast cell activity.[4][6][7][8] Measuring NMH levels in biological fluids like urine and plasma is a key diagnostic tool for conditions such as mastocytosis, anaphylaxis, and other mast cell activation syndromes.[7][8][9]

Biochemical Pathway of N-Methylhistamine Metabolism

The metabolic journey from histamine to the excretion of its methylated metabolites involves a series of enzymatic steps, with HNMT playing the central role in the initial and rate-limiting conversion.

The Role of Histamine N-methyltransferase (HNMT)

Histamine N-methyltransferase (HNMT, EC 2.1.1.8) is a cytosolic enzyme responsible for the methylation of the imidazole (B134444) ring of histamine.[10] This reaction is the primary pathway for histamine inactivation within cells and is the sole mechanism for terminating histamine's neurotransmitter activity in the CNS, where DAO is absent.[1][11]

The enzymatic reaction is as follows: Histamine + S-Adenosyl-L-methionine (SAM) → N-Methylhistamine + S-Adenosyl-L-homocysteine (SAH) [2][12]

HNMT utilizes S-adenosyl-L-methionine (SAM) as the essential methyl group donor.[1][13] The efficiency of this pathway is therefore dependent on the intracellular availability of SAM.

Downstream Metabolism

Following its formation, N-Methylhistamine is further metabolized before excretion. It is a substrate for monoamine oxidase B (MAO-B), particularly in the CNS, and also for diamine oxidase (DAO) in peripheral tissues.[11][13] These enzymes catalyze the oxidative deamination of NMH to form N-methylimidazole acetaldehyde. This unstable intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALD-DH) to the final, stable metabolite, N-methylimidazoleacetic acid (MIAA), which is subsequently excreted in the urine.[13]

Physiological and Clinical Significance

Elevated levels of N-Methylhistamine are indicative of increased mast cell or basophil degranulation. This makes NMH a crucial biomarker for diagnosing and monitoring a range of conditions.

-

Mastocytosis and Mast Cell Activation Syndrome (MCAS): These disorders are characterized by an abnormal accumulation and/or activation of mast cells.[5][6] Increased urinary NMH is a key diagnostic criterion and often correlates with the severity of mast cell proliferation and activation.[7][9][14]

-

Anaphylaxis and Allergic Reactions: During systemic allergic reactions, massive histamine release leads to a significant, measurable spike in urinary and plasma NMH concentrations.[15][16] Monitoring NMH can help confirm an anaphylactic event, especially since histamine itself is cleared from circulation very rapidly.[4]

-

Neurotransmission: In the brain, the HNMT pathway is the primary route for clearing histamine from synapses.[1][11] Dysregulation of this pathway can affect histaminergic neurotransmission, which is involved in sleep-wake cycles, appetite, and cognitive functions.[17]

Quantitative Data

The quantification of N-Methylhistamine in biological fluids is essential for clinical diagnosis and research. The following tables summarize key quantitative data.

Table 1: Clinical Reference Ranges for Urinary N-Methylhistamine (Note: Ranges can vary slightly between laboratories)

| Age Group | Reference Range (mcg/g Creatinine) | Source(s) |

| 0-5 years | 120 - 510 | [18][19] |

| 6-16 years | 70 - 330 | [18][19] |

| >16 years | 30 - 200 | [18][19] |

Table 2: N-Methylhistamine Concentrations in Human Cerebrospinal Fluid (CSF)

| Subject Group | N-Methylhistamine (pM, mean ± SE) | Source(s) |

| Narcoleptic Patients (n=7) | 2431 ± 461 | [20] |

| Neurological Controls (n=32) | 2209 ± 463 | [20] |

Table 3: Inhibition Constants (Ki) for Selected HNMT Inhibitors

| Inhibitor | Type of Inhibition | Ki Value (mM) | Source(s) |

| Pargyline | Competitive | 0.126 | [21] |

| Clorgyline | Competitive | 0.144 | [21] |

| (R)-Deprenyl | Competitive | 0.217 | [21] |

| (S)-Deprenyl | Competitive | 0.627 | [21] |

| Tacrine | Potent Inhibitor | ~0.00005 (50 nM) | [10] |

| Amodiaquine | Potent Inhibitor | ~0.00001 - 0.0001 (10-100 nM) | [10] |

Experimental Protocols

Accurate measurement of NMH and HNMT activity is fundamental for research and clinical applications. Below are detailed methodologies for key experimental procedures.

Quantification of N-Methylhistamine in Urine by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NMH.[22]

Methodology:

-

Patient Preparation: For 24 hours prior to and during collection, patients should avoid histamine-rich foods (e.g., cheese, spinach, tomatoes, wine) which may cause mild elevations in NMH.[18][19] Medications known to interfere, such as monoamine oxidase inhibitors (MAOIs), should be discontinued (B1498344) if clinically appropriate.[18]

-

Sample Collection: A 24-hour urine collection is preferred to account for diurnal variations, though random urine samples can also be used.[4][14] Samples should be kept refrigerated during collection.

-

Sample Preparation:

-

Measure and record the total 24-hour urine volume.

-

Aliquots are typically prepared by simple dilution with a solvent mixture (e.g., 50:50 water/acetonitrile (B52724) with 0.1% formic acid).[23]

-

An internal standard (e.g., isotopically labeled NMH) is added to each sample, calibrator, and quality control sample to correct for matrix effects and analytical variability.

-

Samples are vortexed and then centrifuged or filtered (e.g., 0.45µm filter) to remove particulates.[23]

-

-

LC-MS/MS Analysis:

-

Chromatography: Separation is achieved using a suitable column, such as a Cogent Diamond Hydride™ (for HILIC) or a C18 column (for reversed-phase).[23][24] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is commonly employed.[23]

-

Mass Spectrometry: The column eluent is introduced into a mass spectrometer, typically via an electrospray ionization (ESI) source operating in positive ion mode.[23] Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for NMH and its internal standard are monitored for high specificity and sensitivity.

-

-

Data Analysis: A calibration curve is generated using standards of known concentrations. The concentration of NMH in patient samples is calculated based on the peak area ratio of the analyte to the internal standard. Results are typically normalized to creatinine (B1669602) concentration and reported in mcg/g creatinine to account for variations in urine dilution.

Histamine N-methyltransferase (HNMT) Activity Assay (Radiometric)

This biochemical assay measures the enzymatic activity of HNMT by quantifying the formation of radiolabeled N-Methylhistamine from histamine and a radiolabeled methyl donor.[25]

Methodology:

-

Reagents:

-

Enzyme Source: Purified recombinant human HNMT or a tissue homogenate (e.g., from rat kidney).[12][26]

-

Buffer: Phosphate (B84403) buffer (pH ~7.8-8.0).[12][25]

-

Substrate: Histamine solution (e.g., 20 µM final concentration).[25]

-

Methyl Donor: A mixture of non-radiolabeled S-adenosyl-L-methionine and high specific activity S-adenosyl-L-[methyl-³H]methionine ([³H]SAM).[25][26]

-

Termination Solution: 2.5 M Borate buffer.[25]

-

Control Inhibitor: A known HNMT inhibitor like Amodiaquine can be used for validation.[25]

-

-

Pre-incubation:

-

In a microcentrifuge tube, pre-incubate the HNMT enzyme with the test compound (inhibitor/activator) or vehicle control in phosphate buffer for 15 minutes at 37°C.[25]

-

-

Reaction Initiation:

-

Initiate the reaction by adding the histamine and [³H]SAM mixture to the tube.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.[25]

-

-

Reaction Termination:

-

Stop the reaction by adding the borate termination solution.[25]

-

-

Product Separation:

-

The radiolabeled product, [³H]N-Methylhistamine, must be separated from the unreacted [³H]SAM. This can be achieved by:

-

Solvent Extraction: Using a specific organic solvent (e.g., a chloroform/toluene mixture) that selectively extracts the methylated histamine.

-

Column Chromatography: Passing the reaction mixture through a small separation column.[25]

-

-

-

Quantification:

-

An aliquot of the solvent phase (or the appropriate eluate from the column) containing the [³H]N-Methylhistamine is transferred to a scintillation vial.

-

Scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

-

-

Calculation of Activity:

-

The amount of [³H]N-Methylhistamine formed is calculated based on the measured counts per minute (CPM) and the specific activity of the [³H]SAM.

-

Enzyme activity is typically expressed as picomoles of product formed per minute per milligram of protein (pmol/min/mg).

-

Conclusion

N-Methylhistamine is a pivotal metabolite in histamine biochemistry. Its formation via HNMT represents the primary mechanism for intracellular histamine inactivation, especially within the central nervous system. As a stable and reliable indicator of systemic histamine release, the quantification of N-Methylhistamine has become an indispensable tool in the diagnosis and management of mast cell-related disorders. A thorough understanding of its metabolic pathway, coupled with robust and validated analytical methods, is essential for researchers, clinicians, and professionals in drug development aiming to investigate histaminergic systems or target pathologies involving mast cell activation.

References

- 1. pathwaymap.com [pathwaymap.com]

- 2. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. 1-methylhistamine as a potential biomarker of food histamine intolerance. A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. leedsth.nhs.uk [leedsth.nhs.uk]

- 5. N-Methylhistamine, Urine (NMHR) [marshfieldlabs.org]

- 6. logan.testcatalog.org [logan.testcatalog.org]

- 7. mayocliniclabs.com [mayocliniclabs.com]

- 8. N-Methylhistamine, random urine - Allina Health Laboratory [labs.allinahealth.org]

- 9. N-methylhistamine, Urine - Quest Diagnostics Urine Markers - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. HNMT - Creative Enzymes [creative-enzymes.com]

- 13. m.youtube.com [m.youtube.com]

- 14. mayocliniclabs.com [mayocliniclabs.com]

- 15. N-Methylhistamine | Rupa Health [rupahealth.com]

- 16. Measurement of N tau-methylhistamine concentrations in plasma and urine as a parameter for histamine release during anaphylactoid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. treatingscoliosis.com [treatingscoliosis.com]

- 18. N-Methyl Histamine, Random Urine | MLabs [mlabs.umich.edu]

- 19. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 20. Histamine and tele-methylhistamine quantification in cerebrospinal fluid from narcoleptic subjects by liquid chromatography tandem mass spectrometry with precolumn derivatization. | Sigma-Aldrich [sigmaaldrich.com]

- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 22. Systematic analysis of histamine and N-methylhistamine concentrations in organs from two common laboratory mouse strains: C57Bl/6 and Balb/c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Histamine and methylhistamine analyzed with LCMS - AppNote [mtc-usa.com]

- 24. DSpace [diposit.ub.edu]

- 25. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 26. A new radioenzymatic assay for histamine using purified histamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of N-Methylhistamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylhistamine (NMH), a primary metabolite of histamine (B1213489), has emerged as a crucial biomarker in scientific research and clinical diagnostics. Its discovery and the elucidation of its metabolic pathway have been pivotal in understanding histamine's physiological and pathological roles. This in-depth technical guide provides a comprehensive overview of the history of N-methylhistamine, from its initial identification to its current applications. It details the enzymatic processes governing its formation and degradation, explores its limited direct biological activity, and presents a thorough account of the analytical methodologies developed for its quantification. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in fields related to allergy, immunology, neuroscience, and pharmacology.

Discovery and Early History

The journey to understanding N-methylhistamine began with investigations into the metabolic fate of histamine. A landmark 1956 study by Schayer and Karjala, published in the Journal of Biological Chemistry, provided the first strong evidence that ring N-methylation is a major route of histamine metabolism in mammals[1]. This seminal work laid the foundation for the identification of N-methylhistamine as a key metabolite.

Subsequent research focused on the enzyme responsible for this methylation process. Histamine N-methyltransferase (HNMT) was identified as the catalyst for the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to histamine, forming Nτ-methylhistamine (tele-methylhistamine), the official chemical name for N-methylhistamine. The presence of HNMT was confirmed in various tissues, with early studies in the 1950s detecting its activity in the soluble supernatant fraction of guinea pig brain.

The clinical significance of measuring N-methylhistamine was later highlighted by the work of Dr. J.J. Keyzer and his colleagues. Their research in the 1980s demonstrated the utility of urinary N-methylhistamine levels as a reliable indicator of in vivo histamine release, particularly in the context of allergic reactions and mastocytosis. This was a significant advancement, as N-methylhistamine has a longer biological half-life than its parent compound, histamine, making it a more stable and reliable biomarker.

Metabolism of N-Methylhistamine

The metabolism of histamine to N-methylhistamine is a two-step enzymatic process that primarily occurs intracellularly.

Step 1: Methylation of Histamine

The initial and rate-limiting step is the methylation of histamine by Histamine N-methyltransferase (HNMT) . This enzyme transfers a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the tele-nitrogen atom of the imidazole (B134444) ring of histamine. This reaction yields N-methylhistamine and S-adenosyl-L-homocysteine (SAH) .

Step 2: Oxidative Deamination of N-Methylhistamine

N-methylhistamine is further metabolized by Monoamine Oxidase B (MAO-B) . This enzyme catalyzes the oxidative deamination of N-methylhistamine to N-methylimidazole acetaldehyde . This intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to form the final major metabolite, N-methylimidazoleacetic acid (NMIAA) , which is then excreted in the urine.

A less significant pathway for histamine metabolism in peripheral tissues involves the enzyme diamine oxidase (DAO) , which directly deaminates histamine to imidazole acetaldehyde. However, in the central nervous system, the HNMT pathway is the predominant route of histamine inactivation.

Figure 1. Metabolic pathway of histamine to N-methylhistamine.

Biological Activity and Signaling

While histamine is a potent agonist at four different G protein-coupled receptors (H1, H2, H3, and H4), N-methylhistamine is considered a largely inactive metabolite. Studies on the binding affinity of N-methylhistamine to these receptors have shown significantly lower affinity compared to histamine. This methylation of the imidazole ring sterically hinders the interaction with the receptor binding pockets.

Therefore, N-methylhistamine itself is not believed to trigger significant downstream signaling pathways. Its primary role in biological systems is as a stable end-product of histamine metabolism, making its measurement a reliable reflection of histamine release over time.

Quantitative Data

The quantification of N-methylhistamine and the characterization of the enzymes involved in its metabolism are crucial for research and diagnostics. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters of Human Histamine N-Methyltransferase (HNMT)

| Substrate | Km (μM) | Vmax (nmol/mg protein/hr) | Source |

| Histamine | 4.2 - 14 | 1.5 - 2.5 | [2] |

| S-Adenosyl-L-methionine | 1.8 - 4.8 | - | [2] |

Note: Km and Vmax values can vary depending on the tissue source, purification methods, and assay conditions.

Table 2: Representative Concentrations of N-Methylhistamine in Human Biological Fluids

| Biological Fluid | Condition | Concentration Range | Source |

| Urine (24-hour) | Healthy Adults | 40 - 150 µg/g creatinine | [3][4] |

| Mastocytosis | > 200 µg/g creatinine | [4][5] | |

| Anaphylaxis | Significantly elevated | [3] | |

| Plasma | Healthy Adults | 100 - 300 pg/mL | [3] |

| Allergic Reaction | Can be elevated | [3] |

Note: Reference ranges can vary between laboratories and analytical methods.

Experimental Protocols

A variety of analytical methods have been developed for the quantification of N-methylhistamine. The choice of method often depends on the required sensitivity, specificity, and throughput.

Radioenzymatic Assay (REA)

This classic method relies on the enzymatic conversion of histamine to radiolabeled N-methylhistamine.

Protocol Outline:

-

Sample Preparation: Deproteinization of plasma or dilution of urine samples.

-

Enzymatic Reaction: Incubation of the sample with purified HNMT and radiolabeled S-adenosyl-L-methionine (e.g., [³H]-SAM).

-

Extraction: The resulting radiolabeled N-methylhistamine is extracted from the reaction mixture using an organic solvent (e.g., chloroform).

-

Quantification: The radioactivity of the extracted N-methylhistamine is measured using a scintillation counter. The amount of histamine in the original sample is proportional to the radioactivity measured.

Figure 2. Workflow for the radioenzymatic assay of histamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity for the quantification of N-methylhistamine.

Protocol Outline:

-

Sample Preparation: Addition of a stable isotope-labeled internal standard (e.g., d3-N-methylhistamine) to the sample.

-

Extraction: Solid-phase or liquid-liquid extraction to isolate N-methylhistamine.

-

Derivatization: Chemical modification of N-methylhistamine to increase its volatility for GC analysis (e.g., acylation).

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where N-methylhistamine is separated from other components based on its boiling point and interaction with the column's stationary phase.

-

MS Detection: The separated N-methylhistamine is ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is used for identification and quantification by comparing the signal of the analyte to that of the internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for routine clinical analysis.

Protocol Outline:

-

Coating: Microtiter plates are coated with an antibody specific to N-methylhistamine.

-

Sample/Standard Addition: Urine samples or N-methylhistamine standards are added to the wells, along with enzyme-conjugated N-methylhistamine.

-

Competitive Binding: The N-methylhistamine in the sample competes with the enzyme-conjugated N-methylhistamine for binding to the antibody.

-

Washing: Unbound components are washed away.

-

Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

-

Measurement: The intensity of the color is measured using a microplate reader. The concentration of N-methylhistamine in the sample is inversely proportional to the color intensity.

Conclusion

The discovery of N-methylhistamine and the subsequent elucidation of its metabolic pathway have profoundly impacted our understanding of histamine biology. From its initial identification as a major metabolite to its current role as a reliable clinical biomarker, the scientific journey of N-methylhistamine continues to be of great importance. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and clinicians working to further unravel the complexities of histamine-related disorders and to develop novel therapeutic interventions. The ongoing refinement of analytical techniques will undoubtedly lead to new insights into the subtle yet significant roles of histamine metabolism in health and disease.

References

- 1. resources.tocris.com [resources.tocris.com]

- 2. Two Polymorphic Forms of Human Histamine Methyltransferase: Structural, Thermal, and Kinetic Comparisons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mayocliniclabs.com [mayocliniclabs.com]

- 4. N-methylhistamine, Urine - Quest Diagnostics Urine Markers - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. researchgate.net [researchgate.net]

N-Methylhistamine dihydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Methylhistamine dihydrochloride (B599025), a potent histamine (B1213489) receptor agonist, with a focus on its chemical properties, biological activity, and the experimental methodologies used for its characterization.

Core Compound Data

N-Methylhistamine dihydrochloride is a crucial tool for researchers studying the histamine system, particularly the H3 receptor. Its key identifiers and physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 16503-22-3 |

| Molecular Weight | 198.09 g/mol |

| Chemical Formula | C₆H₁₁N₃·2HCl |

| Synonyms | Nα-Methylhistamine dihydrochloride |

| Storage | Desiccate at room temperature |

Biological Activity and Receptor Affinity

This compound is a potent agonist at histamine receptors, showing particular potency for the H3 subtype.[1] It also exhibits agonist properties at H4 receptors, binding with moderate affinity.[1] The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2] Activation of the H3 receptor by an agonist like N-Methylhistamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).

A summary of its receptor binding and potency is provided in the table below.

| Receptor | Activity | Potency/Affinity |

| H1 | Agonist | 81% relative potency to histamine |

| H2 | Agonist | 185% relative potency to histamine |

| H3 | Agonist | 270% relative potency to histamine[1] |

| H4 | Agonist | Kᵢ = 23 nM[1] |

Signaling Pathway

The primary signaling pathway for N-Methylhistamine involves the activation of the H3 receptor and its downstream effects mediated by Gi/o proteins. This pathway is crucial in its function as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters.

References

N-Methylhistamine Dihydrochloride: A Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals